molecular formula C9H19NS B13637369 2,2,7,7-Tetramethyl-1,4-thiazepane

2,2,7,7-Tetramethyl-1,4-thiazepane

Cat. No.: B13637369
M. Wt: 173.32 g/mol
InChI Key: DAUFBZHPVYFUCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2,7,7-Tetramethyl-1,4-thiazepane is a seven-membered heterocyclic compound containing sulfur and nitrogen atoms in its ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of seven-membered heterocycles like 2,2,7,7-Tetramethyl-1,4-thiazepane typically involves multicomponent heterocyclization reactions or ring expansion methods. One-pot synthesis procedures are often employed to streamline the process and improve yields .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach involves the use of readily available starting materials and catalysts to facilitate the formation of the thiazepane ring.

Chemical Reactions Analysis

Types of Reactions: 2,2,7,7-Tetramethyl-1,4-thiazepane can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thiazepane ring can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitrogen or sulfur atoms, leading to the formation of amines or thiols.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while reduction of the nitrogen atom can produce amines.

Scientific Research Applications

2,2,7,7-Tetramethyl-1,4-thiazepane has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly for its ability to interact with biological targets.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,2,7,7-Tetramethyl-1,4-thiazepane involves its interaction with molecular targets and pathways within biological systems. The sulfur and nitrogen atoms in the thiazepane ring can form hydrogen bonds and coordinate with metal ions, influencing various biochemical processes. The exact molecular targets and pathways are still under investigation, but the compound’s unique structure allows it to interact with a wide range of biological molecules .

Comparison with Similar Compounds

    Azepines: Seven-membered heterocycles containing nitrogen.

    Benzodiazepines: Seven-membered heterocycles with a fused benzene ring.

    Oxazepines: Seven-membered heterocycles containing oxygen and nitrogen.

    Dithiazepines: Seven-membered heterocycles containing two sulfur atoms.

Uniqueness: 2,2,7,7-Tetramethyl-1,4-thiazepane is unique due to its specific combination of sulfur and nitrogen atoms in the ring structure, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C9H19NS

Molecular Weight

173.32 g/mol

IUPAC Name

2,2,7,7-tetramethyl-1,4-thiazepane

InChI

InChI=1S/C9H19NS/c1-8(2)5-6-10-7-9(3,4)11-8/h10H,5-7H2,1-4H3

InChI Key

DAUFBZHPVYFUCA-UHFFFAOYSA-N

Canonical SMILES

CC1(CCNCC(S1)(C)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.